molecular formula C13H10N4O5 B074845 p-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazone CAS No. 1160-78-7

p-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazone

Cat. No. B074845
CAS RN: 1160-78-7
M. Wt: 302.24 g/mol
InChI Key: COOCOEAKXWTHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazone, also known as p-Hydroxybenzaldehyde semicarbazone, is a yellow crystalline compound that is commonly used in scientific research. It is synthesized by the reaction of p-hydroxybenzaldehyde with semicarbazide hydrochloride and 2,4-dinitrophenylhydrazine.

Mechanism Of Action

The mechanism of action of p-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazonezaldehyde (2,4-dinitrophenyl)hydrazone involves the formation of a yellow-colored hydrazone derivative when it reacts with aldehydes and ketones. The formation of this derivative is based on the reaction between the carbonyl group of the aldehyde or ketone and the hydrazine group of the reagent.

Biochemical And Physiological Effects

P-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazone does not have any known biochemical or physiological effects. It is a non-toxic compound and is considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

The advantages of using p-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazonezaldehyde (2,4-dinitrophenyl)hydrazone in laboratory experiments include its high sensitivity and selectivity towards aldehydes and ketones, ease of use, and low cost. However, its limitations include its limited solubility in water, which can affect its use in some experiments, and its instability in the presence of strong acids and bases.

Future Directions

There are several future directions for the use of p-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazonezaldehyde (2,4-dinitrophenyl)hydrazone in scientific research. These include the development of new methods for the detection and quantification of aldehydes and ketones, the use of this reagent in the analysis of complex mixtures, and the exploration of its potential applications in fields such as food science, environmental science, and medicine.
In conclusion, p-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazonezaldehyde (2,4-dinitrophenyl)hydrazone is a valuable reagent in scientific research, particularly in the detection and quantification of aldehydes and ketones. Its high sensitivity and selectivity, ease of use, and low cost make it a popular choice among researchers. While it has some limitations, its potential applications in various fields make it an important compound for future research.

Synthesis Methods

The synthesis of p-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazonezaldehyde (2,4-dinitrophenyl)hydrazone involves the reaction of p-hydroxybenzaldehyde with semicarbazide hydrochloride and 2,4-dinitrophenylhydrazine. The reaction takes place in ethanol under reflux conditions and the resulting product is isolated by filtration and recrystallization.

Scientific Research Applications

P-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazone is widely used in scientific research as a reagent for the detection and quantification of aldehydes and ketones. It is used in analytical chemistry to identify and measure the concentration of these compounds in various samples, including biological fluids, food, and environmental samples.

properties

CAS RN

1160-78-7

Product Name

p-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazone

Molecular Formula

C13H10N4O5

Molecular Weight

302.24 g/mol

IUPAC Name

4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C13H10N4O5/c18-11-4-1-9(2-5-11)8-14-15-12-6-3-10(16(19)20)7-13(12)17(21)22/h1-8,15,18H/b14-8+

InChI Key

COOCOEAKXWTHJP-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=O)C=CC1=CNNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

SMILES

C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

C1=CC(=O)C=CC1=CNNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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